molecular formula C12H18N2O2S B508729 N-(2,4-dimethylphenyl)-1-pyrrolidinesulfonamide CAS No. 942842-39-9

N-(2,4-dimethylphenyl)-1-pyrrolidinesulfonamide

Cat. No.: B508729
CAS No.: 942842-39-9
M. Wt: 254.35g/mol
InChI Key: VDPDYQHWCMTFCA-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-1-pyrrolidinesulfonamide is a chemical compound with a unique structure that includes a pyrrolidine ring and a sulfonamide group attached to a 2,4-dimethylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-1-pyrrolidinesulfonamide typically involves the reaction of 2,4-dimethylphenylamine with a sulfonyl chloride derivative in the presence of a base. The reaction conditions often include:

    Solvent: Common solvents used are dichloromethane or chloroform.

    Base: Triethylamine or pyridine is often used to neutralize the hydrochloric acid formed during the reaction.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-1-pyrrolidinesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(2,4-dimethylphenyl)-1-pyrrolidinesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its therapeutic potential in treating various diseases, including its role as an anti-inflammatory or antimicrobial agent.

    Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-1-pyrrolidinesulfonamide involves its interaction with specific molecular targets. It may act as an inhibitor of enzymes by binding to their active sites, thereby blocking substrate access. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-dimethylphenyl)formamide: Shares the 2,4-dimethylphenyl moiety but differs in the functional group attached.

    N-(2,4-dimethylphenyl)-N’-methylformamidine: Another related compound with a similar structure but different functional groups.

Uniqueness

N-(2,4-dimethylphenyl)-1-pyrrolidinesulfonamide is unique due to its combination of a pyrrolidine ring and a sulfonamide group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications.

Properties

CAS No.

942842-39-9

Molecular Formula

C12H18N2O2S

Molecular Weight

254.35g/mol

IUPAC Name

N-(2,4-dimethylphenyl)pyrrolidine-1-sulfonamide

InChI

InChI=1S/C12H18N2O2S/c1-10-5-6-12(11(2)9-10)13-17(15,16)14-7-3-4-8-14/h5-6,9,13H,3-4,7-8H2,1-2H3

InChI Key

VDPDYQHWCMTFCA-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)NS(=O)(=O)N2CCCC2)C

Canonical SMILES

CC1=CC(=C(C=C1)NS(=O)(=O)N2CCCC2)C

Origin of Product

United States

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